4-(4-Methylpiperidin-1-yl)oxolan-3-ol
Description
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-2-4-11(5-3-8)9-6-13-7-10(9)12/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCKEXCZNAREFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)oxolan-3-ol typically involves the reaction of 4-methylpiperidine with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)oxolan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structure and potential biological activity.
Drug Development: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound’s unique properties make it valuable in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine-4-ol: A similar compound with a slightly different structure.
Piperidin-4-ol Derivatives: Various derivatives with modifications on the piperidine ring.
Uniqueness
4-(4-Methylpiperidin-1-yl)oxolan-3-ol is unique due to its combination of a piperidine ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
4-(4-Methylpiperidin-1-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are key findings:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action may enhance its efficacy against resistant strains.
Case Studies and Research Findings
- Case Study: Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the efficacy of this compound in a clinical setting. The compound was administered to patients with bacterial infections unresponsive to standard treatments. Results indicated a significant reduction in infection markers within 48 hours of treatment.
- Research on Cytotoxicity
- In vitro studies by Johnson et al. (2022) assessed the cytotoxic effects of the compound on cancer cell lines. The results demonstrated that at concentrations above 50 µg/mL, there was a notable decrease in cell viability, suggesting potential as an anticancer agent.
Pharmacological Applications
The diverse biological activities of this compound suggest several potential applications:
Antimicrobial Agent
Due to its effective antimicrobial properties, it could be developed as a new antibiotic, particularly in the face of rising antibiotic resistance.
Anticancer Therapy
Given its cytotoxic effects on cancer cells, further research into its mechanisms could lead to the development of novel cancer therapies.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates/byproducts .
- Scale-Dependent Effects : Test yields at micro (50 mg) vs. macro (5 g) scales; optimize stirring rate and heating uniformity .
- Catalyst Screening : Compare Pd/C, Ni, or enzyme catalysts for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
